
Application of Sodium Bitartrate in
Electroplating Baths: Detailed Application Notes

and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sodium bitartrate

Cat. No.: B3427548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sodium bitartrate, and the broader family of tartrate salts, are crucial additives in various

electroplating baths, particularly for copper, nickel, and gold. Their primary role is that of a

complexing or chelating agent. By forming stable complexes with metal ions in the electrolyte,

sodium bitartrate offers several advantages over traditional plating baths. These benefits

include preventing the precipitation of metal hydroxides at higher pH values, acting as a pH

buffer to maintain stability at the cathode surface, and modifying the electrochemical behavior

of the depositing metal ions.[1] These effects significantly influence the properties of the final

electrodeposited layer, including its morphology, hardness, corrosion resistance, and internal

stress.[1] This document provides detailed application notes and experimental protocols for the

use of sodium bitartrate and related tartrate salts in copper, nickel, and gold electroplating.

Core Functions of Sodium Bitartrate in
Electroplating Baths
Sodium bitartrate's efficacy in electroplating stems from its chemical structure, which allows it

to form stable complexes with metal ions. This complexation influences the electrodeposition

process in several key ways:
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Complexing Agent: Tartrate ions form complexes with metal ions (e.g., Cu²⁺, Ni²⁺, Au⁺),

which can prevent the formation of insoluble metal hydroxides at higher pH levels. This

broadens the operational pH range of the plating bath.[1]

pH Buffer: The presence of tartrate ions helps to stabilize the pH at the electrode-solution

interface, which is critical for achieving consistent deposit quality.[1]

Grain Refiner: By modifying the kinetics of metal deposition, tartrate complexes can lead to

the formation of finer, more compact, and less stressed coatings.[1]

Alloy Plating Facilitator: In the electrodeposition of alloys, tartrates can help to co-deposit

metals with different standard electrode potentials by bringing their deposition potentials

closer together.[1]

Data Presentation: Quantitative Effects of Tartrate
Additives
The following tables summarize quantitative data on the composition of electroplating baths

containing tartrate additives and the resulting properties of the electrodeposited coatings.

Table 1: Copper Electroplating Bath Compositions with Tartrate Additives

Component Concentration Reference

Copper Sulfate (CuSO₄) 0.2 M [2]

Potassium Nitrate (KNO₃) 0.18 M [2]

Sodium Citrate 0.35 M [2]

Potassium Sodium Tartrate 0.05 M [2]

pH 4 [2]

Table 2: Nickel Electroplating Bath Composition and the Influence of Tartrate Concentration
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Component Concentration Reference

Nickel Sulfate (NiSO₄·6H₂O) 240 g/L [1]

Nickel Chloride (NiCl₂·6H₂O) 45 g/L [1]

Boric Acid (H₃BO₃) 30 g/L [1]

Sodium Potassium Tartrate 10 - 40 g/L (variable) [1]

pH 4.5 [1]

Temperature 55°C [1]

Current Density 3 A/dm² [1]

Table 3: Gold Alloy Electroplating Bath Composition with Tartrate Additives and Performance

Data from Hull Cell Tests

Component / Parameter Concentration / Value Reference

Gold (as Potassium Gold

Cyanide)
4.0 - 12.02 g/L [3]

Potassium Tartrate 30 - 60 g/L [3]

Potassium Carbonate 30 - 60 g/L [3]

d-Tartaric Acid 1.5 g/L [3]

pH 8.5 [3]

Temperature 65.5°C [3]

Current for Hull Cell Test 0.5 A for 2.0 minutes [3]

Bright Range (at 12.02 g/L Au) 0 - 12.5 A/ft² [3]

Efficiency (at 12.02 g/L Au) 118.0 mg/Amp min [3]
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Protocol 1: Copper Electroplating from a Tartrate-
Containing Bath
This protocol describes the preparation and use of a copper electroplating bath containing

sodium potassium tartrate as a complexing agent.

1. Materials and Equipment:

Copper sulfate (CuSO₄·5H₂O)

Potassium nitrate (KNO₃)

Sodium citrate

Potassium sodium tartrate

Sulfuric acid (H₂SO₄) or Sodium carbonate (Na₂CO₃) for pH adjustment

Deionized water

Beakers and graduated cylinders

Magnetic stirrer and stir bar

pH meter

DC power supply

Copper anode (high purity)

Substrate to be plated (e.g., brass, steel)

Standard substrate preparation reagents (degreaser, acid activator)

2. Bath Preparation (for 1 Liter):

Dissolve 50 g of copper sulfate (CuSO₄·5H₂O) in 500 mL of deionized water with gentle

stirring.
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In a separate beaker, dissolve 18.2 g of potassium nitrate (KNO₃), 103 g of sodium citrate,

and 14.1 g of potassium sodium tartrate in 300 mL of deionized water.

Slowly add the second solution to the copper sulfate solution while stirring continuously.

Adjust the pH of the solution to 4.0 using dilute sulfuric acid or sodium carbonate.

Add deionized water to bring the final volume to 1 Liter.

Filter the solution before use to remove any impurities.

3. Substrate Preparation:

Mechanically polish the substrate to the desired surface finish.

Degrease the substrate using a suitable alkaline cleaner.

Rinse the substrate thoroughly with deionized water.

Activate the surface by dipping it in a dilute acid solution (e.g., 10% H₂SO₄) for 30-60

seconds.

Rinse again with deionized water immediately before placing it in the electroplating bath.

4. Electroplating Procedure:

Heat the electroplating bath to the desired operating temperature (typically 25-40°C).

Place the copper anode and the prepared substrate (cathode) into the bath.

Connect the electrodes to the DC power supply.

Apply a cathodic current density in the range of 1-5 A/dm².

Continue electroplating for the time required to achieve the desired coating thickness.

After plating, remove the substrate, rinse it thoroughly with deionized water, and dry.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3427548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Nickel Electroplating from a Tartrate-
Containing Bath
This protocol details the preparation and operation of a nickel electroplating bath using sodium

potassium tartrate.[1]

1. Materials and Equipment:

Nickel sulfate (NiSO₄·6H₂O)

Nickel chloride (NiCl₂·6H₂O)

Boric acid (H₃BO₃)

Sodium potassium tartrate

Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

Deionized water

Beakers and graduated cylinders

Magnetic stirrer and stir bar

pH meter

DC power supply

Pure nickel anode

Substrate to be plated

Standard substrate preparation reagents

2. Bath Preparation (for 1 Liter):[1]

In a beaker, dissolve 240 g of nickel sulfate in 500 mL of deionized water with gentle heating

and stirring.[1]
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In a separate beaker, dissolve 45 g of nickel chloride and 30 g of boric acid in 200 mL of

deionized water.[1]

Add the second solution to the first with continuous stirring.[1]

Dissolve 30 g of sodium potassium tartrate in 100 mL of deionized water and add it to the

main solution.[1]

Add deionized water to bring the final volume to 1 Liter.[1]

Adjust the pH of the solution to 4.5 using dilute sulfuric acid or sodium hydroxide.[1]

Filter the solution before use.[1]

3. Substrate Preparation:

Mechanically polish the substrate to a mirror finish.[1]

Degrease the substrate in an alkaline cleaning solution (e.g., 50 g/L NaOH at 60-80°C) for 5-

10 minutes.[1]

Rinse thoroughly with deionized water.[1]

Activate the surface by dipping it in 10% sulfuric acid for 30-60 seconds.[1]

Rinse again with deionized water immediately before electroplating.[1]

4. Electroplating Procedure:

Heat the electroplating bath to an operating temperature of 50-60°C and maintain constant

agitation.[1]

Use a pure nickel anode with an anode-to-cathode surface area ratio of approximately 2:1.[1]

Immerse the prepared substrate and the nickel anode into the bath.[1]

Apply a constant cathodic current density of 2-4 A/dm².[1]

Electroplate for the desired time to achieve the target coating thickness.[1]
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After plating, remove the substrate, rinse thoroughly with deionized water, and dry.[1]

Protocol 3: Gold Alloy Electroplating from a Tartrate-
Containing Bath
This protocol is based on formulations described in patent literature for gold alloy plating.[3]

1. Materials and Equipment:

Potassium gold cyanide (KAu(CN)₂)

Potassium tartrate

Potassium carbonate

d-Tartaric acid

Deionized water

Beakers and graduated cylinders

Magnetic stirrer and stir bar

pH meter

DC power supply

Platinized titanium or stainless steel anode

Substrate to be plated (e.g., nickel-plated component)

Standard substrate preparation reagents

2. Bath Preparation (for 1 Liter):

Dissolve 60 g of potassium tartrate and 60 g of potassium carbonate in 800 mL of deionized

water with stirring.
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In a separate container, dissolve the required amount of potassium gold cyanide (to achieve

a gold concentration of 4-12 g/L) in a small amount of deionized water.

Slowly add the gold cyanide solution to the tartrate-carbonate solution with continuous

stirring.

Dissolve 1.5 g of d-tartaric acid in a small amount of deionized water and add it to the main

bath.

Adjust the pH of the solution to 8.5 using potassium carbonate or tartaric acid as needed.

Add deionized water to bring the final volume to 1 Liter.

3. Substrate Preparation:

Ensure the substrate is clean and free of any oils or oxides.

If necessary, activate the surface with a suitable acid dip.

Rinse thoroughly with deionized water immediately before plating.

4. Electroplating Procedure:

Heat the electroplating bath to 65.5°C.[3]

Immerse the anode and the prepared substrate (cathode) into the bath.

Apply a cathodic current density in the range of 0.5 - 15 A/ft² (approximately 0.05 - 1.6

A/dm²).

Electroplate for the required duration to obtain the desired gold layer thickness.

After plating, remove the substrate, rinse with deionized water, and dry.
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Caption: General experimental workflow for electroplating.
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Benefits in Electroplating Bath
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Caption: Role of bitartrate as a complexing agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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